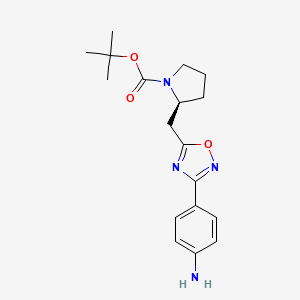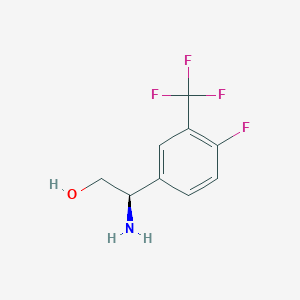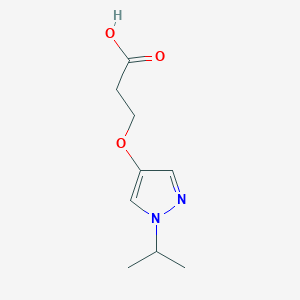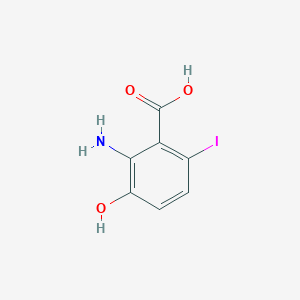
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is a heterocyclic compound that features both an imidazolidinone and a dioxidothietane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diamines with carbonyl-containing compounds, followed by the incorporation of the dioxidothietane moiety through a series of oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinones .
Applications De Recherche Scientifique
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the dioxidothietane moiety.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Thiazolidin-4-one: A compound with a sulfur atom in the ring, offering different reactivity and applications.
Uniqueness
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is unique due to the presence of the dioxidothietane moiety, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H10N2O3S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
3-(1,1-dioxothietan-3-yl)imidazolidin-4-one |
InChI |
InChI=1S/C6H10N2O3S/c9-6-1-7-4-8(6)5-2-12(10,11)3-5/h5,7H,1-4H2 |
Clé InChI |
JKULISRYHVNYLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2CNCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)





![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)




